2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide
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Overview
Description
2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide is a chemical compound with the molecular formula C12H16N2O4S and a molecular weight of 284.33 g/mol This compound is known for its unique structure, which includes a cyclopropoxy group, a methylsulfonamido group, and a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide typically involves the reaction of 4-aminobenzamide with cyclopropyl chloroformate to introduce the cyclopropoxy group. This is followed by the methylation of the amide nitrogen using methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The process may also include purification steps such as recrystallization and chromatography to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted sulfonamides.
Scientific Research Applications
2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of polymers.
Mechanism of Action
The mechanism of action of 2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Cyclopropoxy-N-methyl-2-(methylsulfonamido)benzamide
- 2-Cyclopropoxy-4-(methylsulfonamido)benzenesulfonamide
- N-(2-(Hydroxyamino)-2-oxo-1-(3’,4’,5’-trifluoro-[1,1’-biphenyl]-4-yl)ethyl)-4-(methylsulfonamido)benzamide
Uniqueness
2-Cyclopropoxy-N-methyl-4-(methylsulfonamido)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyclopropoxy group enhances its stability and reactivity compared to similar compounds. Additionally, the methylsulfonamido group contributes to its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C12H16N2O4S |
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Molecular Weight |
284.33 g/mol |
IUPAC Name |
2-cyclopropyloxy-4-(methanesulfonamido)-N-methylbenzamide |
InChI |
InChI=1S/C12H16N2O4S/c1-13-12(15)10-6-3-8(14-19(2,16)17)7-11(10)18-9-4-5-9/h3,6-7,9,14H,4-5H2,1-2H3,(H,13,15) |
InChI Key |
SMZLUTMNDBMUPT-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)NS(=O)(=O)C)OC2CC2 |
Origin of Product |
United States |
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